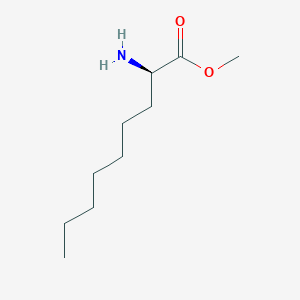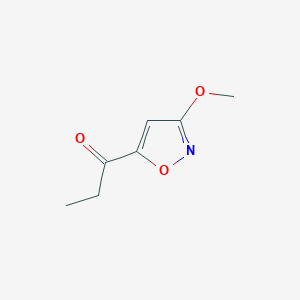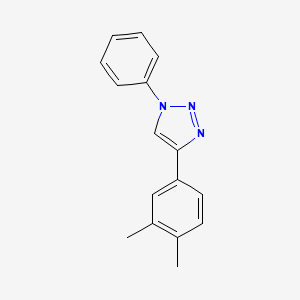
1-Benzyl-3-chloro-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-chloro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The 1,4-dihydropyridine scaffold is notable for its presence in various therapeutic agents, including calcium channel blockers used in the treatment of cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving benzylamine, chloroacetaldehyde, and a β-ketoester. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst, such as piperidine, to yield the desired product .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including one-pot multi-component reactions. These methods are designed to be efficient and environmentally friendly, reducing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-chloro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-chloro-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-chloro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine derivatives used as antihypertensive agents .
Comparación Con Compuestos Similares
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness: The presence of the benzyl and chloro groups may enhance its binding affinity and selectivity for certain molecular targets .
Propiedades
Número CAS |
88928-67-0 |
|---|---|
Fórmula molecular |
C12H12ClN |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
1-benzyl-3-chloro-4H-pyridine |
InChI |
InChI=1S/C12H12ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2 |
Clave InChI |
TYYCAWMJTKGRQE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN(C=C1Cl)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)

![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)










